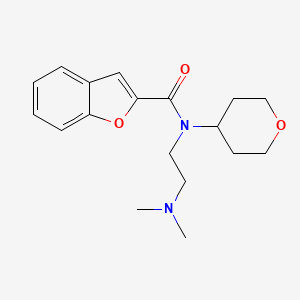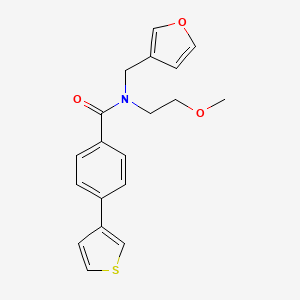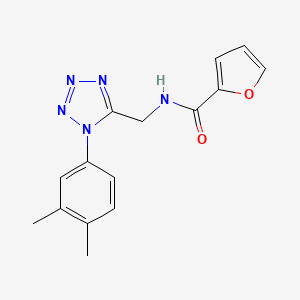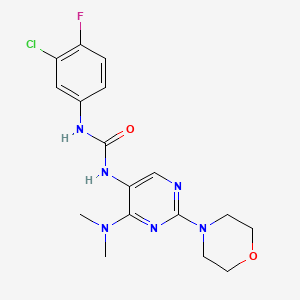![molecular formula C28H27ClN4O3S B2530511 ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate CAS No. 316358-94-8](/img/structure/B2530511.png)
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex molecule that appears to be related to a family of compounds with a pyran backbone. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of related ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been achieved through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, resulting in moderate to high yields . Another related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was synthesized using trisodium citrate dihydrate as a catalyst in a one-pot tandem Knoevenagel-cyclocondensation process .
Molecular Structure Analysis
The crystal structure of a similar compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has been determined by X-ray structure analysis. The pyran and pyrazole rings in this compound are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, with the pyran ring adopting a boat conformation . Another related compound, ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate, has been analyzed, revealing dihedral angles between the pyrazole ring and the attached pyridine and trichlorophenyl rings .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine, among others, when treated with different nucleophilic reagents . This indicates that the core structure of the compound is likely to be reactive and versatile, capable of undergoing a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by techniques such as IR, NMR, MS, and single-crystal X-ray diffraction. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized, and its crystal structure has been determined, revealing intermolecular hydrogen bonds that stabilize the structure . The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives has also been reported, with potential antihypertensive activity .
科学的研究の応用
Chemical Reactions and Derivatives Formation Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate and its derivatives can undergo various chemical reactions to form different compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine through treatment with various nucleophilic reagents (Harb et al., 1989).
Potential Antihypertensive Activity Some derivatives of this compound are expected to exhibit antihypertensive activity. This is based on the synthesis of certain ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyran[2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to have such pharmacological effects (Kumar & Mashelker, 2006).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives The compound can be used in the synthesis of new series of pyrano[2,3-d]pyrimidine scaffolds. This involves reactions with various agents like formamide, formic acid, and thiourea, leading to the creation of different pyrimidine derivatives (El‐Sayed et al., 2021).
Antioxidant Activity Some derivatives synthesized from this compound have demonstrated promising antioxidant activities. This is based on the efficient synthesis of these compounds through a catalytic route, highlighting their potential in medicinal chemistry (El-bayouki et al., 2014).
Antimicrobial Activity Certain derivatives of this compound have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains. This suggests the compound's potential use in developing new antimicrobial agents (Ghashang et al., 2013).
Synthesis of Novel Pyrazole Derivatives this compound is also involved in the synthesis of novel pyrazole derivatives. These derivatives have shown potential as antimicrobial and anticancer agents, indicating the compound's role in the development of new therapeutic agents (Hafez et al., 2016).
特性
IUPAC Name |
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-2-35-28(34)25-23(36-26(32)20(15-31)24(25)19-10-7-8-11-21(19)29)16-37-27-18(14-30)13-17-9-5-3-4-6-12-22(17)33-27/h7-8,10-11,13,24H,2-6,9,12,16,32H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAIQRMTFSZNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)


![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)


![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)